1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene
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Overview
Description
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2 and a molecular weight of 300.04 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.
Reaction Conditions: The reaction conditions often involve the use of halogenating agents, such as iodine and fluorine sources, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The methoxymethoxy group can enhance the compound’s solubility and reactivity .
Comparison with Similar Compounds
1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene can be compared with similar compounds such as:
1,4-Difluoro-2-iodo-5-methoxybenzene: This compound lacks the methoxymethoxy group, which may affect its solubility and reactivity.
1,4-Difluoro-2-iodo-5-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a methoxymethoxy group, which can influence its chemical properties.
The uniqueness of this compound lies in its specific functional groups that provide distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C8H7F2IO2 |
---|---|
Molecular Weight |
300.04 g/mol |
IUPAC Name |
1,4-difluoro-2-iodo-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-5(9)7(11)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
MJKPWCSGUBKVIT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)I)F |
Origin of Product |
United States |
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